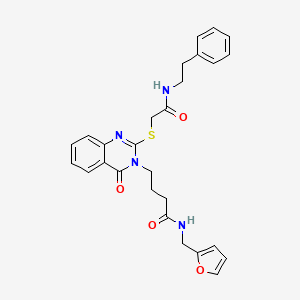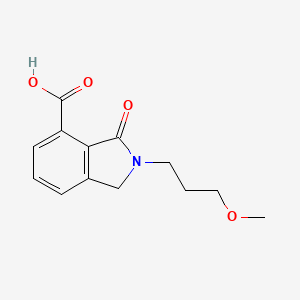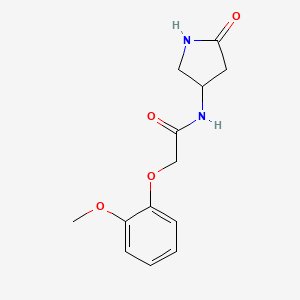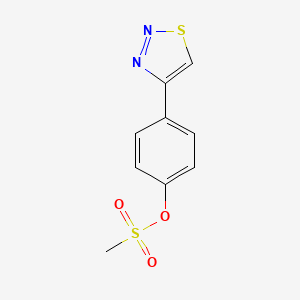![molecular formula C12H19NO4 B2874146 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 1781046-79-4](/img/structure/B2874146.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as azabicycloheptanes .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bicyclic core with a carbonyl group and a tert-butoxycarbonyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Synthesis of Novel Amino Acids and Peptidomimetics
Researchers have developed methods for the synthesis of conformationally constrained amino acids and peptidomimetics using bicyclic structures related to 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid. For instance, Hart and Rapoport (1999) described the synthesis of a glutamic acid analogue starting from L-serine, involving key steps such as tandem Wittig/Michael reaction and selective functionalization at C-2 to produce a protected glutamate analogue (Hart & Rapoport, 1999). Similarly, Bakonyi et al. (2013) reported the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showing advancements in the synthesis of these unnatural amino acids with potential applications in drug discovery (Bakonyi et al., 2013).
Conformational Studies for Drug Discovery
The synthesis of azabicycloheptane amino acids as rigid dipeptide mimetics highlights their importance in structure-activity studies within peptide-based drug discovery. Mandal et al. (2005) efficiently synthesized diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, demonstrating their utility as building blocks for solid-phase synthesis and their potential in medicinal chemistry (Mandal et al., 2005).
Innovative Synthetic Approaches
Innovative synthetic routes to access these compounds have been explored to improve efficiency and scalability. For example, Gan et al. (2013) described a stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, emphasizing the control over cyclopropanation step stereoselectivity (Gan et al., 2013).
Application in Organocatalysis
The constrained geometry of these compounds influences their application in organocatalytic reactions. Armstrong et al. (2009) investigated 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid 11 in aldol reactions, finding improved selectivity over monocyclic analogues. This study underscores the importance of acid geometry in catalysis and provides insights into the design of more effective organocatalysts (Armstrong et al., 2009).
作用機序
Target of Action
The primary target of the compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[32The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during the synthesis process. Once the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc groups in organic synthesis can influence a variety of biochemical pathways depending on the specific amine being protected and the final compound being synthesized .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For example, the BOC group can be removed under acidic conditions . Therefore, the compound’s action might be affected in highly acidic environments.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(10(14)15)6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGWDQNDLINIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)

![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)
![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)
![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)

![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)

